![molecular formula C23H17ClN2O5S B2643903 1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide CAS No. 327105-15-7](/img/structure/B2643903.png)
1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide, also known as SDMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties that make it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Cancer Research and Drug Metabolism :
- N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), an experimental antitumor agent structurally similar to anthracene carboxamides, has been studied for its metabolism and excretion in cancer patients during clinical trials. The major biotransformation reactions involve N-oxidation and acridone formation, suggesting detoxication reactions (Schofield et al., 1999).
Environmental Monitoring and Exposure Assessment :
- Compounds such as perfluorinated alkyl sulfonamides (PFASs), which include sulfonamide groups, have been studied in environmental surveys. They are used in consumer products for surface protection and their occurrence, source strength, and human exposure assessment have been investigated in indoor air, house dust, and outdoor air (Shoeib et al., 2005).
Antimalarial Research :
- Diaphenylsulfone (DDS), which contains the sulfone group, has been investigated for its efficacy against chloroquine-resistant Plasmodium falciparum. It was found to have blood schizontocidal activity and was substantially effective in preventing mosquito-induced infection when given prophylactically (Degowin et al., 1966).
Chemical Exposure and Occupational Health :
- Studies have been conducted on the concentration of various organochlorine compounds, including polychlorinated biphenyls (PCBs) and methylsulfonyl metabolites, in the blood plasma of potentially exposed workers. These studies aim to understand the implications of exposure to these compounds in occupational settings (Weistrand et al., 1996).
Propiedades
IUPAC Name |
1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5S/c24-20-18(23(29)26-12-11-13-5-7-14(8-6-13)32(25,30)31)10-9-17-19(20)22(28)16-4-2-1-3-15(16)21(17)27/h1-10H,11-12H2,(H,26,29)(H2,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUBJUBHENMRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


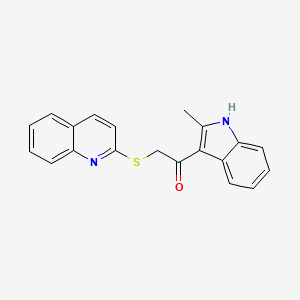
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
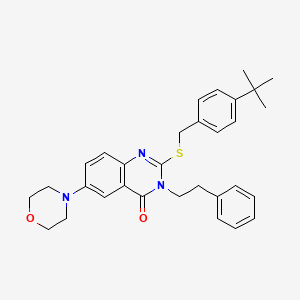
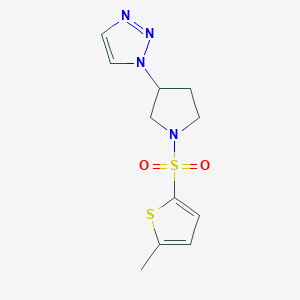
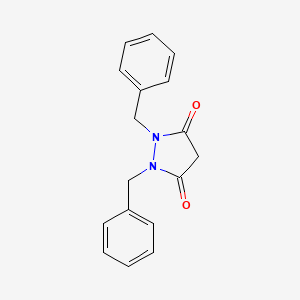
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)
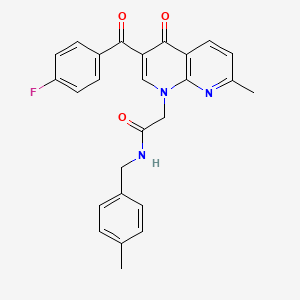
![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)

![N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2643839.png)
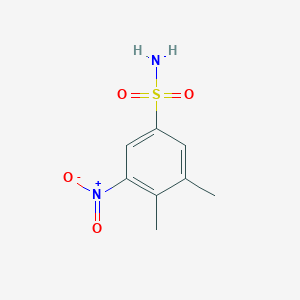
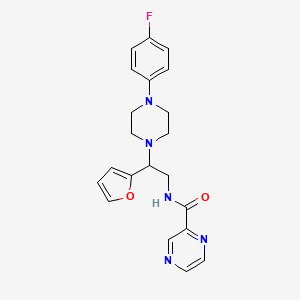
![N1-cyclohexyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2643843.png)